molecular formula C14H12N6OS B3258475 Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- CAS No. 304863-72-7

Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-

Cat. No.: B3258475
CAS No.: 304863-72-7
M. Wt: 312.35 g/mol
InChI Key: MZAGVBVKDOWAEV-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- features a central acetamide backbone with a sulfur-linked 1-phenyl-1H-tetrazole substituent and a 3-pyridinyl amine group.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-13(16-11-5-4-8-15-9-11)10-22-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGVBVKDOWAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192672
Record name 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304863-72-7
Record name 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304863-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including thiols and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action for Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure can be compared to other acetamide derivatives with sulfur-linked heterocycles and aromatic substituents:

Compound Name Key Structural Features Biological Activity Synthesis Purity Reference ID
Target Compound : Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- Tetrazole-thio, pyridinyl Inferred: Potential anti-inflammatory or kinase inhibition - -
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) Triazole-thio, pyridinyl, 3-methylphenyl Anti-inflammatory (1.28× diclofenac) >95%
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole-thio, bromophenyl Not specified 95%
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine-thio, cyano, styryl groups Not specified -
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Thioxothiazolidin, quinazolinone-thio Anti-proliferative (tumor cells) -

Key Observations :

  • Substituent Effects : Bromine (Compound 26) or styryl groups (Compound 2) could enhance lipophilicity or π-π stacking, whereas pyridinyl (target compound and AS111) may improve solubility or receptor affinity .
Pharmacological Activity
  • Anti-Inflammatory Activity : Triazole-thio analogs (e.g., AS111) inhibit cyclooxygenase-2 (COX-2) and reduce formalin-induced edema in rats, surpassing diclofenac in efficacy. The tetrazole-thio group in the target compound may exhibit similar or distinct COX-2 interactions due to its larger ring size and electronic properties .
  • Anti-Proliferative Activity: Thioxothiazolidin-quinazolinone hybrids (e.g., Compound 5) show tumor cell inhibition, suggesting sulfur-linked heterocycles may broadly modulate apoptosis pathways.
Physicochemical Properties
  • Lipophilicity : Bromine substituents (Compound 26) increase logP, whereas pyridinyl groups (target compound) may enhance water solubility.
  • Stability : Tetrazoles are generally stable under physiological conditions, unlike triazoles, which may undergo metabolic oxidation .

Biological Activity

Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological evaluations, and research findings related to this compound, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC15H13N5OS
Molecular Weight311.36 g/mol
InChIInChI=1S/C15H13N5OS/c21-14(16-12-7-3-1-4-8-12)11-22-15-17-18-19-20(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21)
InChIKeyUBCIOVZZCDKTCB-UHFFFAOYSA-N

This structure features a tetrazole moiety which is known for its diverse biological activities.

Synthesis

The synthesis of acetamide derivatives involving tetrazole has been explored in various studies. For instance, a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target implicated in diabetes management. Among these derivatives, one compound (NM-03) exhibited significant inhibitory activity with an IC50 value of 4.48 µM .

Antidiabetic Potential

The aforementioned study highlighted the potential of the synthesized tetrazole derivatives as PTP1B inhibitors. PTP1B is a well-known target for diabetes treatment due to its role in insulin signaling. The docking studies indicated that NM-03 interacts effectively with key amino acids in the PTP1B binding site, suggesting its potential as a lead molecule in antidiabetic drug development .

Anticancer Activity

Research into thiazole and tetrazole compounds has also indicated their anticancer properties. For example, compounds containing these moieties have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the anticancer activity of these compounds .

Specific studies have reported that certain tetrazole derivatives exhibit IC50 values comparable to standard anticancer agents like doxorubicin, indicating their potential as effective anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-pyridinyl)-:

  • Inhibition of Protein Tyrosine Phosphatase : A study synthesized various derivatives and evaluated their efficacy as PTP1B inhibitors. The most potent compound demonstrated significant in vivo activity, reinforcing its potential for diabetes treatment .
  • Anticancer Studies : Investigations into thiazole-linked compounds revealed promising results in terms of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups was correlated with enhanced anticancer activity .
  • Spectral Analysis : Spectra obtained from NMR analysis provide insights into the structural characteristics of the compound, which are crucial for understanding its interaction mechanisms with biological targets .

Q & A

Q. What are the optimal synthetic routes for producing 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-acetamide, and how are purity and yield maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives and tetrazole-thiol precursors. Key steps include:
  • Coupling Reactions : Thiolation of the tetrazole ring using reagents like acetic anhydride or sulfurizing agents under reflux conditions .
  • Amide Bond Formation : Condensation of the thiolated intermediate with 3-aminopyridine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are used to achieve >95% purity .
  • Yield Optimization : Control of reaction temperature (60–80°C) and inert atmospheres (N₂/Ar) minimizes side reactions .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
ThiolationAcetic anhydride, 70°C, 12h65–7090
AmidationEDC, HOBt, DMF, RT, 24h75–8095

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the thioether linkage and acetamide formation (e.g., δ 2.1–2.3 ppm for CH₃ in acetamide; δ 7.2–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₇H₁₅N₆OS) .
  • HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
  • Orthogonal Assays : Combine fluorescence-based (e.g., kinase assays) and radiometric methods to cross-validate inhibition .
  • Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes to targets like kinases or proteases .
  • Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify artefactual inhibition .

Q. What strategies are recommended for rational design of analogs with enhanced metabolic stability?

  • Methodological Answer :
  • Metabolic Hotspot Identification : Use microsomal stability assays (human/rat liver microsomes) to pinpoint vulnerable sites (e.g., tetrazole ring oxidation) .
  • Structural Modifications :
  • Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce CYP450-mediated degradation .
  • Introduce methyl groups to the pyridine ring to sterically hinder hydrolysis .
  • Computational Modeling : Apply QSAR models to predict logP and clearance rates .

Table 2 : Key Modifications and Effects

ModificationMetabolic Stability (t₁/₂, min)Target Affinity (IC₅₀, nM)Source
4-CF₃-phenyl45 (vs. 25 for parent)12 (vs. 18)
5-Me-pyridine5515

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thioether group, accelerating substitutions (e.g., SN2 with alkyl halides) .
  • Temperature : Elevated temperatures (80–100°C) favor ring-opening reactions of the tetrazole moiety but risk decomposition .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize conditions .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

  • Methodological Answer :
  • Force Field Limitations : Classical models (e.g., AMBER) may inaccurately model π-π stacking between the tetrazole and aromatic residues. Hybrid QM/MM methods improve accuracy .
  • Solvation Effects : Implicit solvent models (e.g., GB/SA) overlook explicit water-mediated interactions. Molecular dynamics (MD) simulations with explicit water resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-
Reactant of Route 2
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Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-

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